

# Technical Whitepaper: (S)-Phenethyl 2-hydroxypropanoate – Identifiers, Synthesis, and Analytical Workflows

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## Compound of Interest

Compound Name:	(S)-Phenethyl 2-hydroxypropanoate
CAS No.:	1928712-34-8
Cat. No.:	B2552991

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## Executive Summary

In the fields of advanced flavor chemistry, fragrance formulation, and chiral intermediate synthesis, the stereochemical purity of esters plays a critical role in determining their functional efficacy and receptor binding affinity. **(S)-Phenethyl 2-hydroxypropanoate** is a high-value chiral ester derived from 2-phenylethanol and (S)-lactic acid. Unlike its racemic counterpart, the isolated (S)-enantiomer exhibits a highly refined olfactory profile and serves as a precise building block in asymmetric synthesis.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic identifiers. This whitepaper elucidates the causality behind its stereochemical behavior, provides a self-validating protocol for enantioselective synthesis, and details the analytical workflows required to verify its chiral integrity.

## Chemical Identity and Structural Parameters

The accurate identification of **(S)-Phenethyl 2-hydroxypropanoate** requires distinguishing it from the general racemic mixtures commonly cataloged in chemical databases. The specific (S)-enantiomer is registered under CAS Number 1928712-34-8, whereas the racemic or unspecified stereocenter variants are typically listed under CAS 155449-46-0 or 10138-63-3[1][2].

## Table 1: Quantitative Identifiers and Physicochemical Properties

Parameter	Value
Chemical Name	(S)-Phenethyl 2-hydroxypropanoate
Synonyms	(S)-2-Phenylethyl lactate; (S)-Phenethyl lactate
CAS Number (S-enantiomer)	1928712-34-8
CAS Number (Racemic/General)	155449-46-0 / 10138-63-3
Molecular Formula	C <sub>11</sub> H <sub>14</sub> O <sub>3</sub>
Molecular Weight	194.23 g/mol
SMILES (Stereospecific)	<chem>CC(=O)OCCC1=CC=CC=C1</chem>
XLogP3 (est)	1.50 - 2.00
Boiling Point (est)	288 - 290 °C
Flash Point (est)	145.14 °C
Odor Profile	Floral, sweet, rose, balsamic, with fruity undertones

Data synthesized from , [1\[1\]](#), and [2\[2\]](#).

## Mechanistic Role in Olfactory Receptors (Causality of Stereochemistry)

In the realm of olfaction and receptor binding, stereochemistry dictates the binding affinity within the chiral environment of G-protein coupled olfactory receptors (ORs). The (S)-

enantiomer of phenethyl 2-hydroxypropanoate presents a highly specific spatial orientation of its alpha-hydroxy group.

The Causality: This specific geometry engages in directional hydrogen bonding with receptor pocket residues. This stereospecific interaction suppresses the "fatty/buttery" off-notes typical of the racemate, isolating the desirable "sweet, rose, and balsamic" profile[1]. Furthermore, in complex matrices like dark chocolate, phenylethyl lactate derivatives act as key discriminant aroma compounds (OAs), where their specific stereochemistry influences the nasal impact frequency (NIF) and overall organoleptic perception[3].

## Synthesis Protocol: Enantioselective Esterification

To synthesize the (S)-enantiomer without compromising the chiral center, a Fischer esterification is employed under strict thermodynamic control.

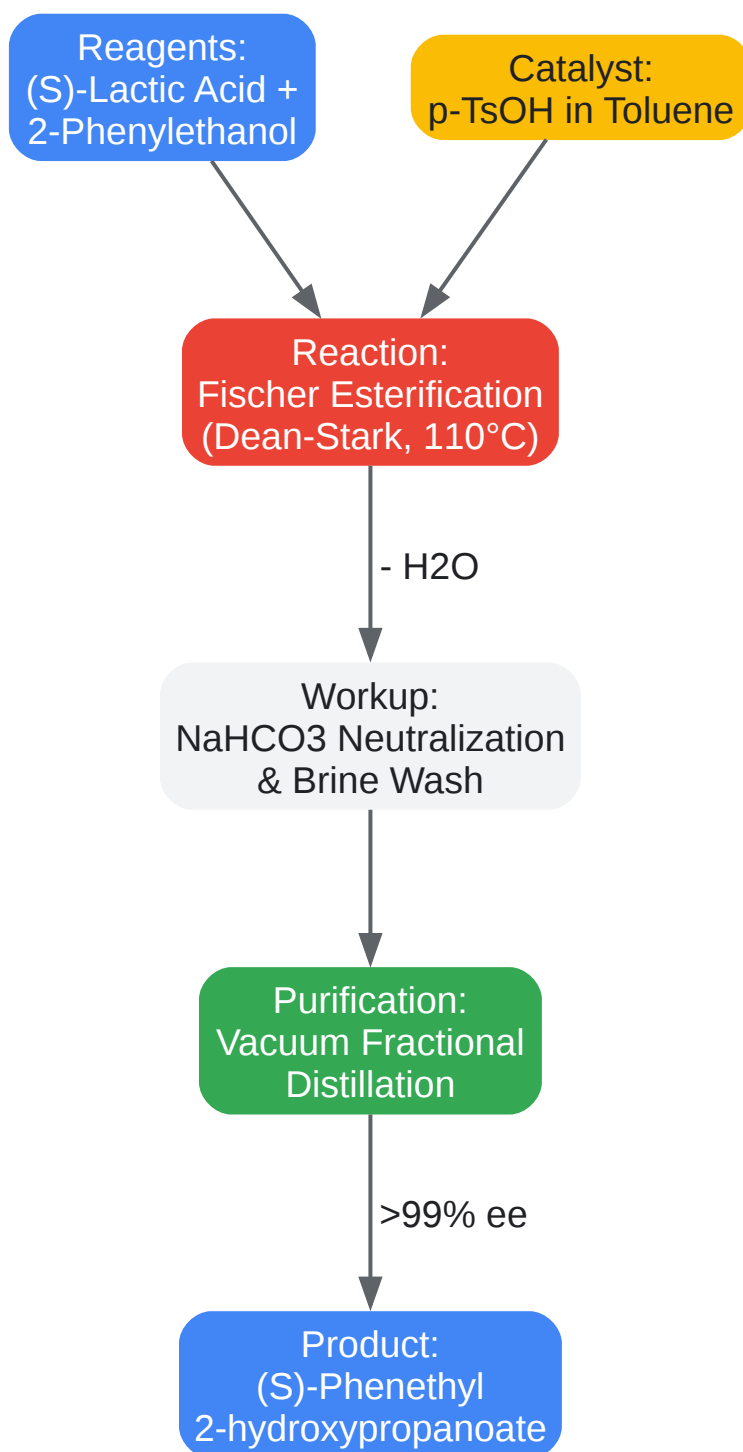
Experimental Causality:

- **Dean-Stark Apparatus:** Esterification is an equilibrium reaction. By continuously removing the aqueous byproduct, we drive the equilibrium forward via Le Chatelier's principle, maximizing the yield.
- **Vacuum Distillation:** The alpha-hydroxy group of lactic acid is susceptible to thermal racemization at high temperatures. High-vacuum fractional distillation lowers the boiling point, preserving the enantiomeric excess (ee).

## Step-by-Step Methodology

- **Reagent Preparation:** Charge a round-bottom flask with equimolar amounts of (S)-lactic acid (e.g., 0.1 mol) and 2-phenylethanol (0.1 mol) in 100 mL of anhydrous toluene.
- **Catalysis:** Add 1.5 mol% of p-Toluenesulfonic acid (p-TsOH) as an acid catalyst to protonate the carbonyl oxygen, increasing its electrophilicity.
- **Reflux & Water Removal:** Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C. Maintain reflux until the theoretical volume of water (1.8 mL) is collected in the trap, indicating reaction completion.

- Neutralization & Washing: Cool the mixture to room temperature. Wash the organic layer twice with 50 mL of 5% NaHCO<sub>3</sub> to neutralize the p-TsOH, followed by a 50 mL brine wash to remove residual aqueous impurities.
- Purification: Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and remove the toluene under reduced pressure. Subject the crude product to high-vacuum fractional distillation (e.g., 0.1 mmHg) to isolate pure **(S)-Phenethyl 2-hydroxypropanoate**, avoiding temperatures above 120 °C in the distillation pot.



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Figure 1: Enantioselective synthesis workflow for **(S)-Phenethyl 2-hydroxypropanoate**.

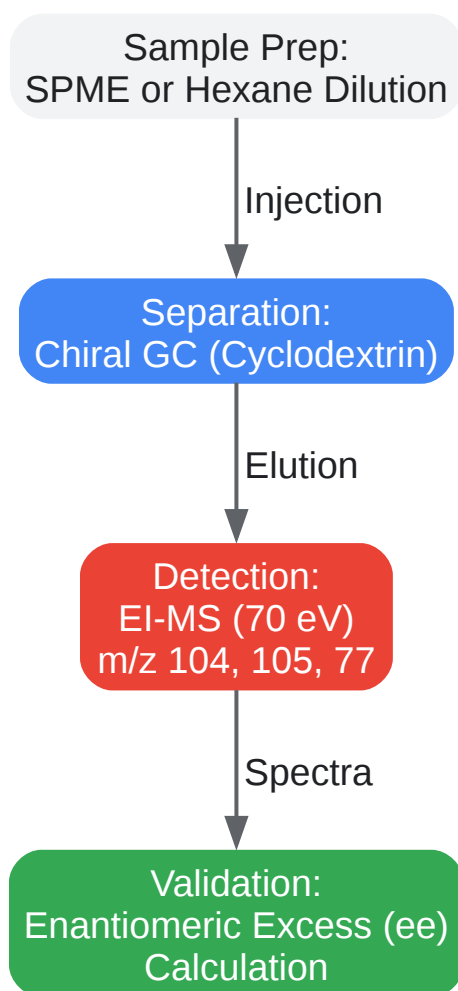
# Analytical Validation: GC-MS and Chiral Chromatography

Standard achiral stationary phases (e.g., 5% phenyl-methylpolysiloxane) cannot resolve enantiomers due to their identical boiling points and dipole moments.

**Experimental Causality:** To validate the chiral purity, a cyclodextrin-based chiral stationary phase is mandatory. The cyclodextrin cavity forms transient, diastereomeric inclusion complexes with the enantiomers. The (S)-enantiomer exhibits a different binding constant than the (R)-enantiomer due to steric constraints, enabling baseline resolution. For mass spectrometry, monitoring the m/z 104 ion is critical, as it represents the styrene radical cation formed via the McLafferty rearrangement of the phenethyl group.

## Step-by-Step Methodology

- **Sample Preparation:** Dilute the synthesized ester to 1,000 ppm in GC-grade hexane. Alternatively, for complex matrices (e.g., flavor extracts), utilize Solid-Phase Microextraction (SPME) to isolate the volatile fraction[3].
- **GC Separation:** Inject 1  $\mu\text{L}$  of the sample into a Gas Chromatograph equipped with a chiral capillary column (e.g., Cyclosil-B, 30m x 0.25mm x 0.25 $\mu\text{m}$ ). Use helium as the carrier gas at a constant flow of 1.0 mL/min. Program the oven: 80 °C (hold 2 min), ramp at 3 °C/min to 200 °C.
- **MS Detection:** Operate the Mass Spectrometer in Electron Ionization (EI) mode at 70 eV. Set the scan range from m/z 40 to 300. Monitor primary diagnostic fragments: m/z 104 (styrene ion), m/z 91 (tropylium ion), and m/z 77 (phenyl cation).
- **Data Analysis:** Identify the (S) and (R) peaks based on retention time standards. Calculate the enantiomeric excess (ee) by integrating the area under the curve (AUC) for both peaks:  
$$\text{ee (\%)} = \frac{(\text{AUC}_S - \text{AUC}_R)}{(\text{AUC}_S + \text{AUC}_R)} \times 100$$



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Figure 2: GC-MS analytical validation workflow for chiral purity assessment.

## References

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## Sources

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- [3. mdpi.com \[mdpi.com\]](#)
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